

A Comparative Guide to the ^{13}C NMR Chemical Shifts of 4-Acetylmorpholine

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Compound of Interest

Compound Name: 4-Acetylmorpholine

Cat. No.: B157445

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental and predicted ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **4-acetylmorpholine**. To provide a broader context for spectral interpretation, the data is also compared with the related compounds, morpholine and N-acetylpiperidine. Detailed experimental protocols and computational methods are provided to support the presented data.

Comparison of Experimental and Predicted ^{13}C NMR Data for 4-Acetylmorpholine

The following table summarizes the experimental and predicted ^{13}C NMR chemical shifts for **4-acetylmorpholine**. The experimental data was obtained in deuteriochloroform (CDCl_3), and the predicted data was generated using a computational algorithm.

Carbon Atom	Experimental Chemical Shift (ppm) in CDCl_3	Predicted Chemical Shift (ppm)
C=O	168.9	170.2
C2/C6 (N-CH ₂)	45.8, 41.6	43.5
C3/C5 (O-CH ₂)	66.8	66.7
CH ₃	21.3	20.9

Comparative ¹³C NMR Data: 4-Acetylmorpholine, Morpholine, and N-Acetylpiperidine

This table provides a comparative analysis of the ¹³C NMR chemical shifts of **4-acetylmorpholine** against its parent compound, morpholine, and a structurally similar cyclic amide, N-acetylpiperidine. All data presented was recorded in CDCl₃.

Compound	C=O (ppm)	C2/C6 (N-CH ₂) (ppm)	C3/C5 (O-CH ₂) / (CH ₂) (ppm)	C4 (CH ₂) (ppm)	CH ₃ (ppm)
4-Acetylmorpholine	168.9	45.8, 41.6	66.8	-	21.3
Morpholine	-	46.2	67.4	-	-
N-Acetylpiperidine	169.2	46.5, 42.0	25.5, 26.3	24.5	21.4

Experimental Protocols

¹³C NMR Spectroscopy

The experimental ¹³C NMR spectra were acquired on a Bruker AVANCE spectrometer. A standard protocol for routine ¹³C NMR acquisition was followed:

- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** The spectrometer was tuned and the magnetic field was shimmed to ensure homogeneity.
- **Acquisition Parameters:** Proton-decoupled ¹³C NMR spectra were recorded at a frequency of 100 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay of 2 seconds was used between pulses.

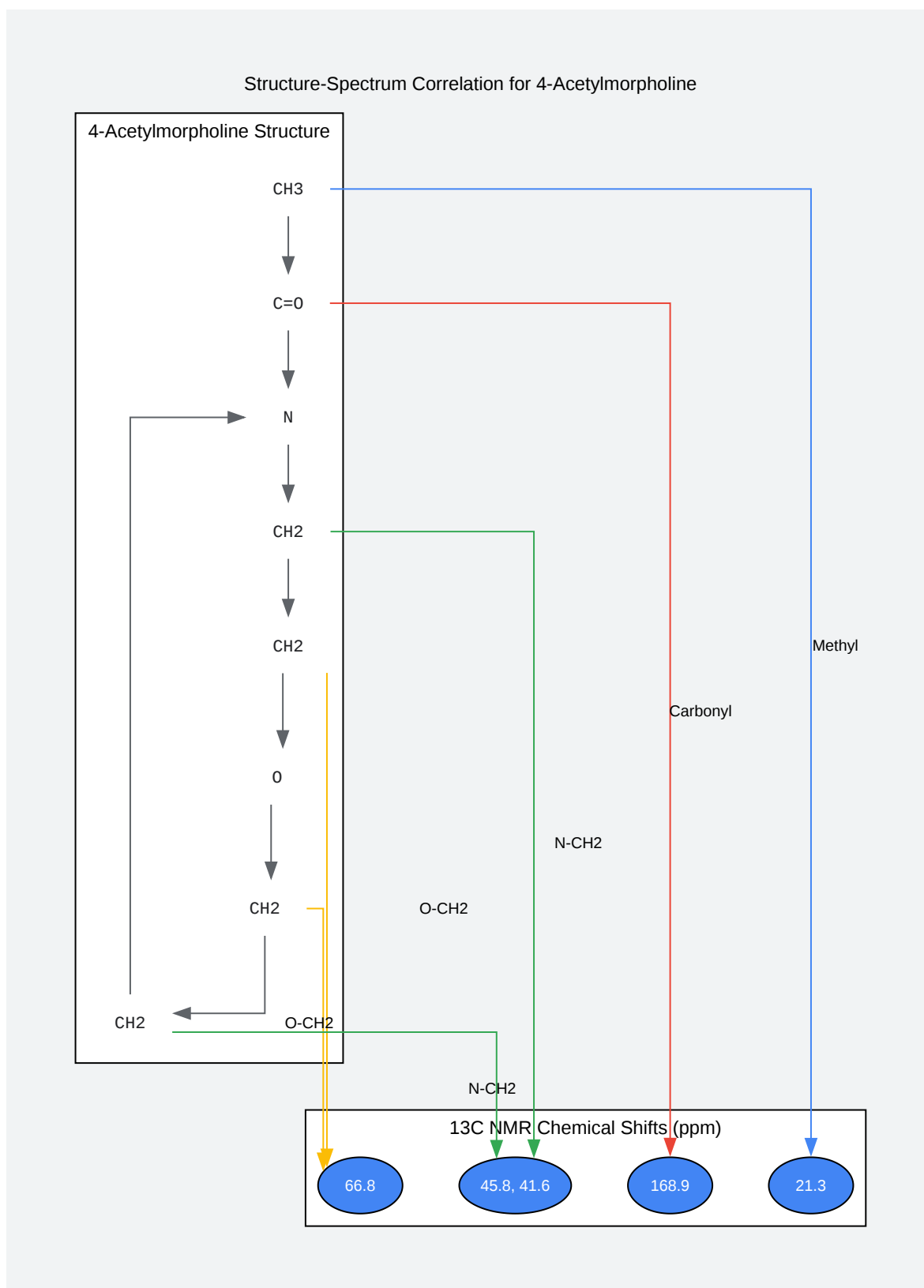
- Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Computational Methods

The predicted ^{13}C NMR chemical shifts for **4-acetylmorpholine** were calculated using the online prediction tool available at [--INVALID-LINK--](#). This tool utilizes a database of existing NMR data and employs algorithms to estimate the chemical shifts based on the chemical environment of each carbon atom in the molecule.

Visualizing Structural Relationships and Experimental Workflow

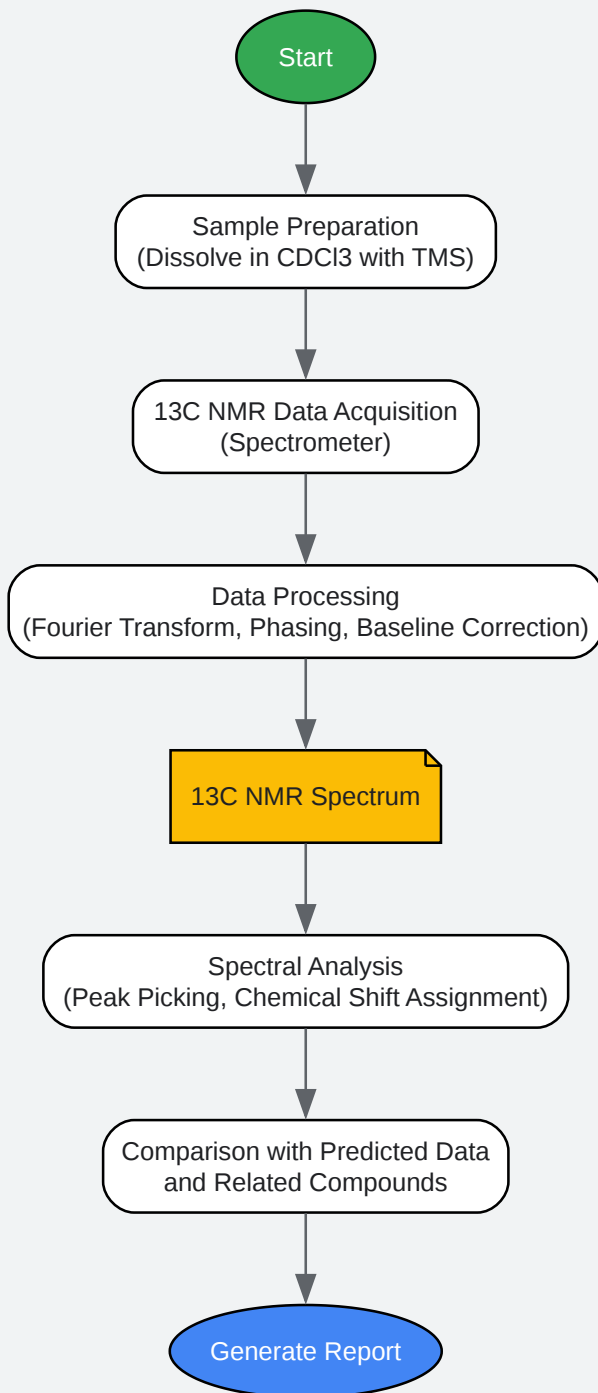
The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and processes involved in the analysis of **4-acetylmorpholine**'s ^{13}C NMR spectrum.



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Caption: Correlation of **4-Acetylmorpholine**'s structure with its ¹³C NMR signals.

13C NMR Experimental Workflow

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